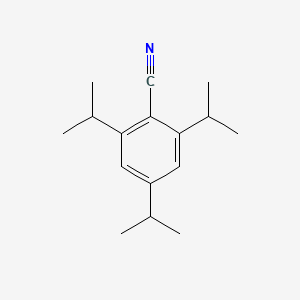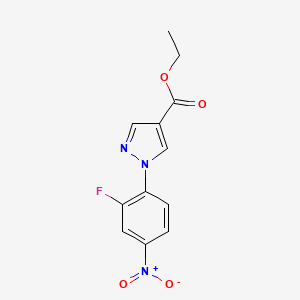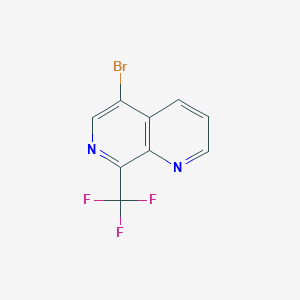
N,N'-Dimethylquinoxaline-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethylquinoxaline-2,3-diamine is a chemical compound with the molecular formula C10H12N4. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes two methyl groups attached to the nitrogen atoms at positions 2 and 3 of the quinoxaline ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylquinoxaline-2,3-diamine typically involves the reaction of quinoxaline-2,3-diamine with methylating agents. One common method is the methylation of quinoxaline-2,3-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of N,N’-Dimethylquinoxaline-2,3-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimethylquinoxaline-2,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the methyl groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce partially or fully reduced quinoxaline compounds.
Applications De Recherche Scientifique
N,N’-Dimethylquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-Dimethylquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
- Quinoxaline-2,3-dione
- N,N’-Dimethyl-2,3-quinoxalinediamine
- 2,3-Quinoxalinediamine
Comparison: N,N’-Dimethylquinoxaline-2,3-diamine is unique due to the presence of two methyl groups on the nitrogen atoms, which can influence its chemical reactivity and biological activity. Compared to quinoxaline-2,3-dione, it has different electronic properties and steric effects, which can affect its interactions with other molecules. The dimethyl substitution also enhances its solubility in organic solvents, making it more versatile for various applications.
Propriétés
Numéro CAS |
63666-09-1 |
|---|---|
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-N,3-N-dimethylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C10H12N4/c1-11-9-10(12-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
PJKZXJODXLEDOH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC2=CC=CC=C2N=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)


![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)


![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)






![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)
